molecular formula C10H15NO3 B2716952 3-[5-(Methoxymethyl)furan-2-yl]morpholine CAS No. 1596611-73-2

3-[5-(Methoxymethyl)furan-2-yl]morpholine

Cat. No.: B2716952
CAS No.: 1596611-73-2
M. Wt: 197.234
InChI Key: QABPWQZXHNZQBC-UHFFFAOYSA-N
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Description

3-[5-(Methoxymethyl)furan-2-yl]morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) linked to a substituted furan moiety. The furan ring is modified at the 5-position with a methoxymethyl (-CH2-O-CH3) group. This structural combination introduces both lipophilic (methoxymethyl) and polar (morpholine) properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

3-[5-(methoxymethyl)furan-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-6-8-2-3-10(14-8)9-7-13-5-4-11-9/h2-3,9,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABPWQZXHNZQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Methoxymethyl)furan-2-yl]morpholine typically involves the reaction of morpholine with a furan derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 5-(methoxymethyl)furan-2-carbaldehyde under acidic or basic conditions . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Methoxymethyl)furan-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methoxymethyl group can be reduced to a hydroxymethyl group.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 5-(methoxymethyl)furan-2(5H)-one.

    Reduction: Formation of 3-[5-(hydroxymethyl)furan-2-yl]morpholine.

    Substitution: Formation of various substituted morpholine derivatives depending on the substituent used.

Scientific Research Applications

3-[5-(Methoxymethyl)furan-2-yl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Methoxymethyl)furan-2-yl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its morpholine and furan moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

The biological and physicochemical properties of furan-morpholine hybrids are highly dependent on substituents at the 5-position of the furan ring. Below is a comparative analysis:

Table 1: Substituent Effects on Furan-Morpholine Derivatives
Compound Name Molecular Formula Substituent (Position) Key Properties/Activities Source of Data
3-[5-(Methoxymethyl)furan-2-yl]morpholine C10H15NO3 Methoxymethyl (C5) Unreported bioactivity; moderate lipophilicity inferred from substituent (). Synthetic ()
2-(5-Methylfuran-2-yl)morpholine C9H13NO2 Methyl (C5) Commercial availability; no reported bioactivity (). Commercial ()
(E)-4-[5-(Hydroxymethyl)furan-2-yl]but-3-en-2-one C9H10O3 Hydroxymethyl (C5) Antioxidant activity (IC50 not quantified) in Solanum muricatum (). Natural ()
1-[5-(Furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone C18H19N3O2 Furan-2-yl (unsubstituted) Antibacterial activity against E. coli and S. aureus (). Synthetic ()

Key Observations :

  • Methoxymethyl vs. However, methyl substitution may favor lipophilic interactions in antimicrobial contexts ().
  • Hydroxymethyl : Hydroxymethyl-substituted furans (e.g., compound 22 in ) exhibit antioxidant properties, suggesting that polar substituents may enhance radical scavenging activity.
  • Unsubstituted Furan : Pyrazole-morpholine hybrids with unsubstituted furan () show antibacterial activity, indicating that the furan ring itself contributes to target binding.

Morpholine-Linked Antimicrobial Agents

Morpholine derivatives are frequently explored for antimicrobial applications due to their ability to disrupt microbial membranes or enzyme function.

Table 2: Antimicrobial Activities of Morpholine-Containing Compounds
Compound Name Target Microorganisms Activity (Inhibition Zone or IC50) Reference
4-((5-Decylthio-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Fungi/Bacteria High antifungal and antimicrobial (qualitative)
1-[5-(Furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone E. coli, S. aureus Significant inhibition at 10 µg/mL ()
This compound Not tested N/A

Key Observations :

  • Morpholine-triazole hybrids () demonstrate broad-spectrum antifungal activity, likely due to the triazole moiety’s ability to inhibit cytochrome P450 enzymes.
  • The pyrazole-morpholine derivative () shows substituent-dependent activity: electron-withdrawing groups (e.g., Br) favor Gram-positive activity, while electron-donating groups (e.g., CH3) target Gram-negative bacteria.

Anti-Inflammatory and Antioxidant Potential

Furan derivatives with hydroxymethyl or methoxymethyl groups exhibit notable bioactivities:

  • Hydroxymethyl Furan Derivatives : Compound 24 in ((E)-4-[5-(methoxymethyl)furan-2-yl]but-3-en-2-one) and related structures in Solanum muricatum () show antioxidant activity, though specific IC50 values are unreported .
  • Methoxymethyl vs.

Biological Activity

3-[5-(Methoxymethyl)furan-2-yl]morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₃N₁O₃
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 1596611-73-2

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily attributed to its interaction with cellular targets. Studies indicate that it may function through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for its anticancer properties.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cell signaling pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the findings:

Cell LineIC₅₀ (µM)Mechanism of Action
A549 (Lung)1.48Induction of apoptosis and cell cycle arrest
NCI-H23 (Lung)0.49VEGFR-2 inhibition
MCF-7 (Breast)18.89Inhibition of proliferation

These results suggest that the compound is particularly effective against non-small cell lung carcinoma (NSCLC), with IC₅₀ values comparable to established chemotherapeutics.

Apoptosis Induction

Flow cytometry assays have been utilized to assess the apoptotic effects of the compound. The results indicated a significant increase in apoptotic cells when treated with this compound compared to control groups:

TreatmentApoptotic Cells (%)
Control1.37
3-[5-Methoxymethyl]furan-2-ylmorpholine42.05

This data highlights the compound's ability to induce programmed cell death, a critical mechanism in cancer therapy.

Case Studies

  • Study on Lung Cancer : A study conducted on A549 and NCI-H23 cell lines revealed that the compound significantly inhibited cell growth, with IC₅₀ values indicating strong antiproliferative effects. The most potent derivative exhibited an IC₅₀ comparable to staurosporine, a known anticancer agent .
  • Mechanistic Insights : Further investigations into the mechanism revealed that treatment with this compound led to alterations in cell cycle progression and increased apoptosis markers, validating its potential as a therapeutic agent in lung cancer .

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